

A Comparative Guide to TEAD Inhibitors: AF-2112 versus LM-41

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	AF-2112	
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The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, has emerged as a significant target in cancer therapy due to its frequent dysregulation in various malignancies. The transcriptional enhanced associate domain (TEAD) proteins are the final downstream effectors of this pathway, and their inhibition presents a promising therapeutic strategy. This guide provides a detailed comparison of two notable flufenamic acid-derived TEAD inhibitors, **AF-2112** and LM-41, with a focus on their performance based on available experimental data.

Introduction to AF-2112 and LM-41

AF-2112 and LM-41 are small molecule inhibitors designed to target the TEAD family of transcription factors.[1][2] Both compounds are derived from flufenamic acid and function by binding to the palmitic acid-binding pocket of TEAD, thereby modulating its activity.[1][2] Their primary mechanism of action involves the disruption of the YAP/TAZ-TEAD interaction, which is crucial for the transcription of genes involved in cell proliferation and migration, such as Connective Tissue Growth Factor (CTGF), Cysteine-rich angiogenic inducer 61 (Cyr61), AXL receptor tyrosine kinase (Axl), and Neurofibromin 2 (NF2).[1][2]

Performance Comparison

A direct comparison of **AF-2112** and LM-41 reveals distinct profiles in terms of their binding affinity and cellular effects. The available data is summarized in the tables below.



Binding Affinity and Cellular Activity

Parameter	AF-2112	LM-41	Reference
TEAD Binding Affinity (ΔTagg)	5.1 °C	3.8 °C	[1]
Effect on MDA-MB- 231 Cell Migration	Moderate reduction	Strongest reduction	[1][2]

Note: Specific IC50 values, the percentage of migration inhibition, and quantitative fold changes in gene expression for both compounds are not readily available in the primary literature. The provided data is based on a thermal shift assay (Δ Tagg), which indicates the stability of the protein upon ligand binding and serves as a proxy for binding affinity. A higher Δ Tagg value suggests stronger binding.

Effect on TEAD Target Gene Expression

Both **AF-2112** and LM-41 have been shown to reduce the expression of key TEAD target genes in MDA-MB-231 human breast cancer cells.

Target Gene	Effect of AF-2112	Effect of LM-41	Reference
CTGF	Strong reduction	Strong reduction	[1][2]
Cyr61	Strong reduction	Strong reduction	[1][2]
AxI	Strong reduction	Strong reduction	[1][2]
NF2	Strong reduction	Strong reduction	[1][2]

While both compounds effectively reduce the expression of these oncogenic genes, the primary comparative study highlights that LM-41 demonstrates a more potent effect on inhibiting cancer cell migration.[1][2]

Signaling Pathway and Experimental Workflow

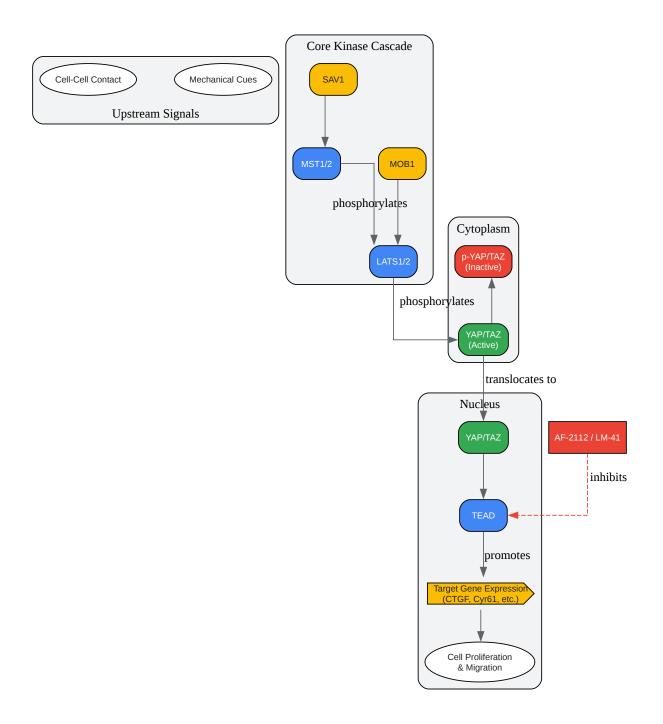
To provide a clearer understanding of the context in which these inhibitors function, the following diagrams illustrate the Hippo-YAP-TEAD signaling pathway and a general workflow



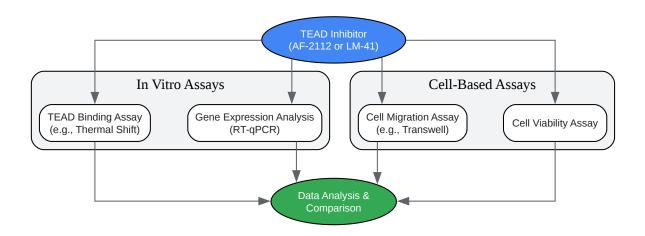
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for evaluating TEAD inhibitors.









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- To cite this document: BenchChem. [A Comparative Guide to TEAD Inhibitors: AF-2112 versus LM-41]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12380978#af-2112-versus-other-tead-inhibitors-like-lm-41]

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